molecular formula C14H13N3O3S B13351550 Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate

Cat. No.: B13351550
M. Wt: 303.34 g/mol
InChI Key: JIYGVNAWVODRMU-UHFFFAOYSA-N
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Description

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring a benzoylthiourea substituent at the 1-position and a methyl carboxylate group at the 2-position.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

methyl 1-(benzoylcarbamothioylamino)pyrrole-2-carboxylate

InChI

InChI=1S/C14H13N3O3S/c1-20-13(19)11-8-5-9-17(11)16-14(21)15-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16,18,21)

InChI Key

JIYGVNAWVODRMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

a. Friedel-Crafts Alkylation

  • Procedure :
    • React pyrrole-2-carboxylate esters with alkyl bromoacetates (e.g., methyl bromoacetate) in dimethylformamide (DMF) using potassium tert-butoxide (KOt-Bu) and tetrabutylammonium bromide (TBAB) as catalysts.
    • Example: Methyl 4-formyl-1-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate (3a) was synthesized in 86% yield under these conditions.

Introduction of the Benzoylthioureido Group

The thioureido moiety (-NH-CS-NH-Benzoyl) is introduced via nucleophilic substitution or coupling reactions:

a. Direct Reaction with Benzoyl Isothiocyanate

  • Hypothesized Route :
    • Step 1 : Deprotonate methyl 1H-pyrrole-2-carboxylate using a strong base (e.g., LHMDS or KOt-Bu) in anhydrous THF/DMF.
    • Step 2 : Add benzoyl isothiocyanate (PhCONCS) to the reaction mixture.
    • Step 3 : Quench with aqueous acid and purify via column chromatography.

b. Intermediate Amination Followed by Thiourea Formation

  • Step 1 : Convert the pyrrole NH to an amine (e.g., via Hofmann degradation or alkylation with bromoethylamine).
  • Step 2 : React the resulting 1-aminopyrrole derivative with benzoyl isothiocyanate in chloroform or dichloromethane.

Optimization and Characterization

Reaction Conditions

Parameter Optimal Value Source Reference
Solvent DMF or THF
Base KOt-Bu or LHMDS
Temperature 0–40 °C
Catalysts TBAB or Aliquat 336

Characterization Data

  • 1H NMR : Expected signals:
    • δ 3.8–3.9 ppm (methyl ester), δ 7.4–7.6 ppm (pyrrole protons), δ 9.2–9.5 ppm (thioureido NH).
  • IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C=S).

Challenges and Alternatives

  • Selectivity Issues : Competing reactions at pyrrole C-positions may require protective groups (e.g., tert-butoxycarbonyl).
  • Yield Optimization : Higher yields (75–95%) are achievable in polar aprotic solvents like chloroform.

Comparative Analysis of Methods

Method Advantages Limitations
Direct Alkylation Single-step, high efficiency Requires specialized reagents
Intermediate Route Better control over purity Multi-step, lower yields

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole ring at its core, substituted with a thiourea derivative at the 1-position and a carboxylate group at the 2-position. It has a molecular weight of approximately 252.30 g/mol. This compound has potential applications in pharmaceutical and other scientific fields.

Scientific Research Applications

Pharmaceuticals

  • This compound has potential biological activities that make it relevant in pharmaceutical research. Interaction studies can provide insights into its mechanism of action and potential targets within biological systems. Such studies are crucial for understanding its pharmacodynamics and pharmacokinetics.
  • Many pyrrole derivatives exhibit pharmacological activities . Derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for in vitro antimicrobial activities .

Organic Chemistry

  • This compound's structure combines functionalities from both pyrrole and thiourea moieties, potentially offering diverse biological activities not present in simpler analogs. Further research into its properties and interactions could lead to innovative uses in pharmaceuticals and other fields.
  • The synthesis of this compound typically involves multi-step organic synthesis techniques, with methodologies detailed in several literature sources emphasizing efficiency and yield optimization.

Comparison with Structurally Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl pyrrole-2-carboxylatePyrrole ring with carboxylate groupSimpler structure without thiourea moiety
Methyl 3-hydroxy-1H-pyrrole-2-carboxylateHydroxymethyl substitution on pyrroleHydroxymethyl instead of benzoylthiourea
BenzoylthioureaContains thiourea but lacks pyrrole structureDoes not incorporate the pyrrole ring
5-Amino-1H-pyrrole-2-carboxylic acidAmino group substitutionLacks ester functionality present in methyl ester

Mechanism of Action

The mechanism of action of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylthioureido group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can disrupt key biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

The following analysis compares Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate with structurally related pyrrole derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Comparisons
Compound Name Substituents at Pyrrole Positions Key Functional Groups Reference
This compound (Target) 1: Benzoylthioureido; 2: COOCH₃ Thiourea, Carboxylate -
Ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-4-(1-(6-(trifluoromethyl)pyridin-3-yl)ethenyl)-1H-pyrrole-2-carboxylate (241) 1: Tosyl; 2: COOCH₂CH₃; 3: CH₃; 4: Ethenyl-CF₃-pyridyl Sulfonyl, Trifluoromethyl, Ethenyl
Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (2b) 1: H; 2: COOCH₃; 5: 4-MeOPh Methoxyphenyl, Carboxylate
Methyl 1-((6-formylpyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate (HL5) 1: Pyridylmethyl; 2: COOCH₃ Formylpyridine, Carboxylate
Ethyl 1-(3-((3-cyclohexylureido)methyl)benzyl)-1H-pyrrole-2-carboxylate (RB57) 1: Ureido-benzyl; 2: COOCH₂CH₃ Ureido, Carboxylate

Key Observations :

  • The target compound uniquely combines a benzoylthiourea group with a methyl carboxylate, differing from analogs that feature sulfonyl (e.g., 241), aryl (e.g., 2b), or ureido (e.g., RB57) substituents .

Key Observations :

  • The target compound likely requires a nucleophilic substitution at the pyrrole’s 1-position, contrasting with cross-coupling (e.g., Suzuki in 2b) or condensation (e.g., HL5) strategies .
  • Yields for analogous reactions range from 55–93%, influenced by steric and electronic effects of substituents .
Physicochemical and Spectral Properties
Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) ESI-MS (m/z) Reference
Target Compound N/A Hypothetical: ~7.5–8.5 (benzoyl aromatic) ~350 (M+1) -
241 N/A 7.88–7.95 (m, 4H, aryl), 5.99 (s, 1H) 480.0 (M+1)
2b 151–152 7.42–7.55 (m, aryl), 3.85 (s, OCH₃) 262.1 (M+1)
RB57 N/A 1.31 (t, 3H, J=7.2 Hz, CH₂CH₃) 462.9 (M+1)

Key Observations :

  • Aryl protons in sulfonyl or benzoyl-substituted pyrroles (e.g., 241) resonate at δ 7.4–8.0, while electron-withdrawing groups (e.g., CF₃ in 241) downfield-shift adjacent protons .
  • Methyl carboxylate groups (e.g., in 2b) exhibit characteristic singlets near δ 3.8–4.3 .

Biological Activity

Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 252.30 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction between benzoyl isothiocyanate and methyl pyrrole-2-carboxylate under controlled conditions. This method allows for the formation of the thiourea moiety, which is crucial for the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its activity against various pathogens:

Pathogen Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results indicate that this compound exhibits potent antibacterial and antifungal activities, making it a promising candidate for developing new antimicrobial agents .

Anti-Tuberculosis Activity

In a study focused on tuberculosis, compounds similar to this compound were evaluated for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring significantly enhanced anti-TB activity, with some derivatives showing minimal cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial death.
  • Membrane Disruption : It has been suggested that the compound can disrupt microbial membranes, contributing to its antibacterial properties.
  • Targeting Mycolic Acid Biosynthesis : For anti-TB activity, it has been proposed that this compound interferes with mycolic acid biosynthesis in Mycobacterium tuberculosis, a crucial component of the bacterial cell wall .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and potential applications of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various derivatives of pyrrole compounds, including this compound. The findings indicated significant antibacterial and antifungal activities, particularly against resistant strains .
  • Anti-TB Research : Another research project focused on the design and synthesis of pyrrole-based compounds as MmpL3 inhibitors showed that modifications to the pyrrole structure could enhance anti-TB efficacy while maintaining low toxicity levels .

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl pyrrole-2-carboxylate derivatives?

Methyl pyrrole-2-carboxylate derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under basic conditions to introduce ketone functionalities, achieving yields of 23–30% . Key steps include refluxing in anhydrous solvents (e.g., DCM or THF) and purification via column chromatography. Precursor activation (e.g., using HATU or EDCI) enhances coupling efficiency for thioureido or benzoyl groups .

Q. How are NMR and mass spectrometry utilized to characterize pyrrole-2-carboxylate derivatives?

¹H NMR (300–400 MHz, DMSO-d6) is critical for confirming regiochemistry and substituent integration. For instance, pyrrole protons resonate at δ 6.32–7.57 ppm, while methyl esters appear as singlets at δ 3.84–4.27 ppm . ESI-MS provides molecular ion confirmation (e.g., m/z 450.2 for a trifluoromethylpyridine-substituted derivative) . Purity is validated via HPLC (e.g., 97.34% for compound 283) .

Q. What solvents and reaction conditions are optimal for synthesizing benzoyl-substituted pyrroles?

Anhydrous DCM or THF under nitrogen atmosphere is preferred for acylation reactions. For example, benzoyl chloride couplings proceed at 0–25°C with trimethylamine as a base, achieving moderate yields (21–30%) . Microwave-assisted synthesis can reduce reaction times for thermally sensitive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

Discrepancies in NMR integration or unexpected splitting patterns may arise from tautomerism or residual solvents. For example, DMSO-d6 can obscure exchangeable protons (e.g., NH in thioureido groups). Multi-nuclear NMR (¹³C, ¹⁵N) or 2D techniques (COSY, HSQC) clarify ambiguous assignments . Cross-referencing with computational models (DFT) or X-ray crystallography (e.g., dihedral angles in ) validates structural hypotheses .

Q. What strategies improve low yields in multi-step syntheses of thioureido-pyrrole derivatives?

Yield optimization requires:

  • Stoichiometric control : Using 1.2–1.5 equivalents of benzoyl isothiocyanate to drive thioureido formation.
  • Catalysis : Pd-mediated cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura for trifluoromethyl groups) .
  • Workup refinement : Acid-base extraction to remove unreacted reagents, followed by recrystallization (e.g., from EtOH/H₂O) . Documented yields range from 21% (without optimization) to 95% (optimized procedures) .

Q. How does crystallographic analysis enhance understanding of molecular interactions in pyrrole derivatives?

Single-crystal X-ray diffraction (e.g., ) reveals conformational details critical for bioactivity. For example, a naphthalene-phenyl dihedral angle of 76.82° in a related compound suggests steric constraints influencing binding affinity . Weak C–H⋯O interactions (2.5–3.0 Å) inform supramolecular assembly and stability .

Q. What analytical challenges arise in quantifying trace impurities in methyl pyrrole carboxylates?

LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels. For example, residual acyl chlorides or des-methyl byproducts require gradient elution (ACN/H₂O + 0.1% formic acid) and high-resolution Q-TOF instruments . Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive steps .
  • Characterization : Combine NMR, HR-MS, and XRD for unambiguous structural confirmation .
  • Troubleshooting : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) .

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